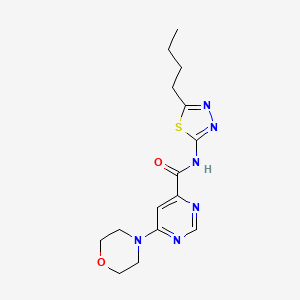

![molecular formula C6H4ClN3 B2640140 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1427452-48-9](/img/structure/B2640140.png)

7-Chloro-[1,2,4]triazolo[1,5-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Chloro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound . It is part of the triazolo[1,5-a]pyridine family, which are known for their various biological activities .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves multicomponent reactions . These reactions can significantly simplify experimental procedures, provide access to new, highly complex molecules in a single step, and improve the yields of target products .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with two carbon and three nitrogen atoms . The InChI code for this compound is 1S/C6H4ClN3/c7-5-1-2-10-6(3-5)8-4-9-10/h1-4H .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 153.57 . The compound should be stored in a refrigerator .Scientific Research Applications

Herbicidal Activity

7-Chloro-[1,2,4]triazolo[1,5-a]pyridine derivatives, such as N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, have demonstrated significant herbicidal activity against a broad spectrum of vegetation at low application rates. These compounds are synthesized through the condensation of a 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine compound with an aryl amine (Moran, 2003).

Antifungal Activity

The synthesis of compounds like 8-chloro-3-((4-cyanobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine from this compound precursors has been shown to possess antifungal activities against pathogens such as Stemphylium lycopersici, Fusarium oxysporum. sp. cucumebrium, and Botrytis cinerea. The chemical structure and efficacy of these compounds affirm their potential in antifungal applications (Wang et al., 2018).

Synthetic Methodologies

Innovative synthetic methodologies involving this compound have been developed, such as a metal-free synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This process features a short reaction time and high yields, indicating its efficiency in the construction of complex organic molecules (Zheng et al., 2014).

Antimicrobial Properties

The compound 7-(4-Chloro/3-nitrophenyl)-8-[5,6-diphenyl-4-(1,3-thiazol-2-yl)-1,4-dihydro-1,2,4-triazin-3-yl]-5-oxo-1,5-dihydro[1,2,4]triazolo[1,5- a ]pyridine-6-carbonitrile and its derivatives have been synthesized and evaluated for antimicrobial activity. This highlights the application of this compound derivatives in the development of new antimicrobial agents (Abdel-Monem, 2010).

Pharmaceutical Applications

Triazolopyridines, including derivatives of this compound, have been identified for their significant biological activity, leading to various pharmaceutical applications. Research focuses on developing novel compounds within this family for potential therapeutic uses (El-Kurdi et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been found to interact with various targets, including rorγt, phd-1, jak1, and jak2 .

Mode of Action

It’s worth noting that related compounds have been shown to act as inhibitors of various enzymes, suggesting that 7-chloro-[1,2,4]triazolo[1,5-a]pyridine may also interact with its targets in a similar manner .

Biochemical Pathways

Related compounds have been shown to suppress the erk signaling pathway , which plays a crucial role in cell proliferation and differentiation.

Pharmacokinetics

The compound is known to be a solid at room temperature and is typically stored in a dark place under an inert atmosphere . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Related compounds have been shown to exhibit antiproliferative activities against various cancer cells , suggesting that this compound may have similar effects.

properties

IUPAC Name |

7-chloro-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-1-2-10-6(3-5)8-4-9-10/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKRPCKISZJOQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=N2)C=C1Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

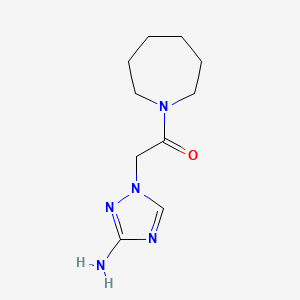

![N-(2,4-dimethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2640059.png)

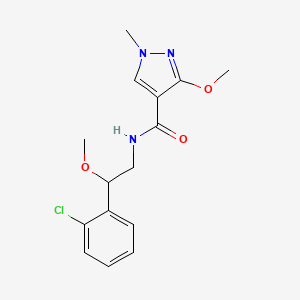

![N-(3,4-dimethylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2640061.png)

![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2640062.png)

![Sodium 1-[3-(trifluoromethyl)pyridin-2-yl]cyclopropanecarboxylate](/img/structure/B2640070.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2640071.png)

![methyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2640072.png)

![6-Methyl-2-[[1-(4-phenylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2640073.png)

![3-(3,5-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2640076.png)

![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2640077.png)

![N-cyclopropyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2640078.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2640079.png)